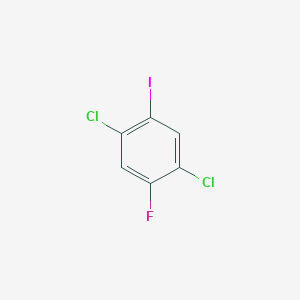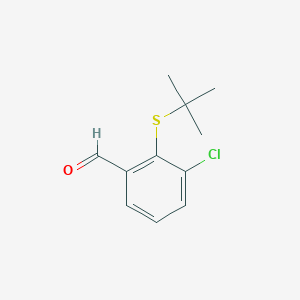
2-(Tert-butylsulfanyl)-3-chlorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tert-butylsulfanyl)-3-chlorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a tert-butylsulfanyl group at the second position and a chlorine atom at the third position
準備方法
The synthesis of 2-(Tert-butylsulfanyl)-3-chlorobenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with tert-butylthiol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield .
化学反応の分析
2-(Tert-butylsulfanyl)-3-chlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
科学的研究の応用
2-(Tert-butylsulfanyl)-3-chlorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with specific amino acid residues.
作用機序
The mechanism of action of 2-(Tert-butylsulfanyl)-3-chlorobenzaldehyde involves its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, such as cysteine or lysine, leading to the inhibition of enzyme activity. The tert-butylsulfanyl group can also modulate the compound’s lipophilicity and membrane permeability, affecting its overall biological activity .
類似化合物との比較
2-(Tert-butylsulfanyl)-3-chlorobenzaldehyde can be compared with other similar compounds, such as:
2-(Tert-butylsulfanyl)benzaldehyde: Lacks the chlorine substitution, which may affect its reactivity and biological activity.
3-Chlorobenzaldehyde: Lacks the tert-butylsulfanyl group, which can influence its solubility and interaction with biological targets.
2-(Tert-butylsulfanyl)-4-chlorobenzaldehyde: The position of the chlorine atom is different, which can lead to variations in chemical reactivity and biological effects.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
特性
分子式 |
C11H13ClOS |
|---|---|
分子量 |
228.74 g/mol |
IUPAC名 |
2-tert-butylsulfanyl-3-chlorobenzaldehyde |
InChI |
InChI=1S/C11H13ClOS/c1-11(2,3)14-10-8(7-13)5-4-6-9(10)12/h4-7H,1-3H3 |
InChIキー |
HGTGAKPEVRNVIN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)SC1=C(C=CC=C1Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine](/img/structure/B13498819.png)
![1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13498820.png)
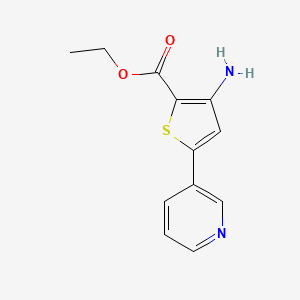
![4-Methyl-2-[3-[(1-methylethyl)nitrosoamino]-1-phenylpropyl]phenol](/img/structure/B13498835.png)

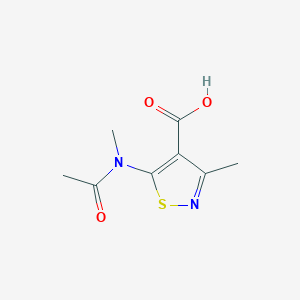



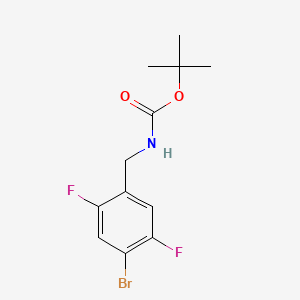
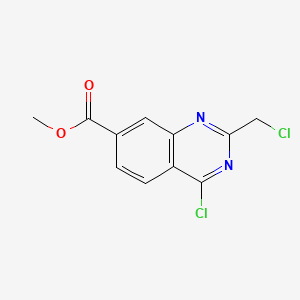
![2,2-dimethyl-2H,3H,4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B13498879.png)

